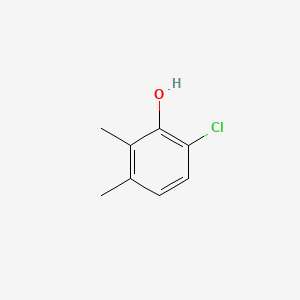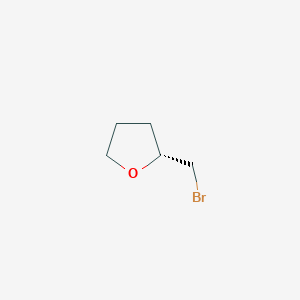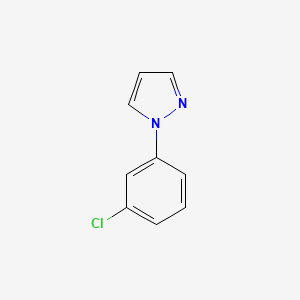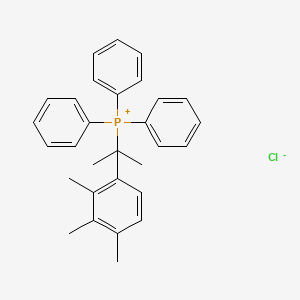
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride
Descripción general
Descripción
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride, also known as TPP+, is a commonly used compound in scientific research. It is a positively charged molecule that is widely used in organic chemistry, biochemistry, and biophysics. This compound is synthesized through a straightforward process and has several applications in research, including as a mitochondrial probe, a fluorescent dye, and a cationic lipid for gene delivery.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride is used in the synthesis of various organometallic compounds. For instance, its reaction with triorganotin(IV) hydroxide results in the formation of triphenylphosphonopropionbetainetrimethyl- and triphenyl-tin(IV) chlorides, indicating its utility in nucleophilic displacement reactions (Ng & Zuckerman, 1982). Additionally, it reacts with tertiary phosphanes to form differently substituted salts with a PCP skeleton, showcasing its versatility in organic synthesis (Appel, Schöler, & Wihler, 1979).
Material Science and Catalysis
In material science, this compound has been explored in the synthesis of tetraphenylporphyrinylmethyltriphenylphosphonium salts, demonstrating an improved synthetic protocol for high yield production (Berezovskiĭ, Ishkov, & Vodzinskii, 2017). Additionally, it serves as a component in the preparation of ionic liquid catalysts for the synthesis of organic compounds, highlighting its role in green chemistry and catalysis (Karami, Momeni, & Albadi, 2019).
Corrosion Inhibition
Interestingly, derivatives of triphenylphosphonium chloride have been studied for their corrosion inhibition properties. They are found to inhibit the corrosion of iron in acid environments, suggesting potential applications in industrial corrosion prevention (Khaled, 2004).
Biochemical Applications
In biochemical applications, a triphenylphosphonium-functionalised cyclometalated platinum(II) complex, derived from a similar phosphonium salt, was synthesized and used as a nucleolus-specific two-photon molecular dye, demonstrating its potential in cell imaging and RNA transcription inhibition (Koo et al., 2010).
Propiedades
IUPAC Name |
triphenyl-[2-(2,3,4-trimethylphenyl)propan-2-yl]phosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P.ClH/c1-23-21-22-29(25(3)24(23)2)30(4,5)31(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28;/h6-22H,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJKAOJIPONPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



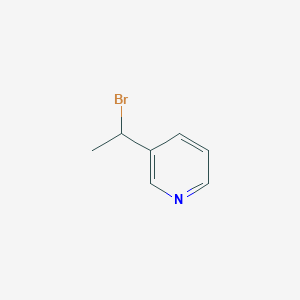


![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)
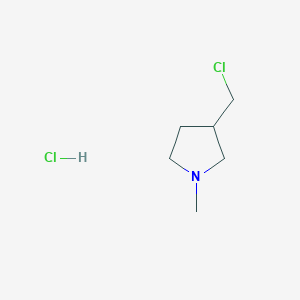



![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)
